(5-Methanesulfonyl-furan-2-yl)-methanol

Description

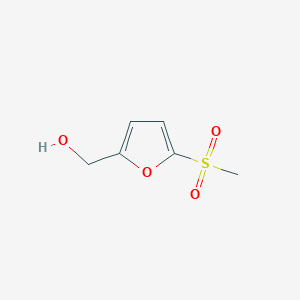

(5-Methanesulfonyl-furan-2-yl)-methanol is a furan-derived compound characterized by a methanesulfonyl (-SO₂CH₃) group at the 5-position of the furan ring and a hydroxymethyl (-CH₂OH) group at the 2-position. Key properties inferred from related compounds include:

Properties

Molecular Formula |

C6H8O4S |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

(5-methylsulfonylfuran-2-yl)methanol |

InChI |

InChI=1S/C6H8O4S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3,7H,4H2,1H3 |

InChI Key |

YBZRJCWZCOKDLH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(O1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the furan ring significantly influences molecular properties. A comparative overview is provided below:

*Estimated based on analogs.

Key Observations :

- Polarity : Methanesulfonyl groups enhance polarity and aqueous solubility compared to ethoxymethyl (-CH₂OCH₂CH₃) or methyl (-CH₃) groups .

- Stability: Sulfonyl groups resist hydrolysis better than esters or ethers, making this compound more stable under acidic/basic conditions .

- Synthetic Complexity : Sulfonated furans often require harsh reagents (e.g., H₂SO₄, methanesulfonyl chloride), whereas ethoxymethyl derivatives are synthesized via milder etherification .

Preparation Methods

Nucleophilic Substitution and Sulfonation Strategies

A primary route to introduce the methanesulfonyl group involves nucleophilic substitution at the 5-position of a pre-functionalized furan derivative. For example, 2-(chloromethyl)furan can serve as a precursor, where the chlorine atom at the 5-position is displaced by a methanesulfonyl group. This reaction typically employs methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts .

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature (20–25°C)

-

Yield : 60–75% (reported in analogous sulfonation reactions)

Mechanistic Insights :

The reaction proceeds via an SN2 mechanism , where the nucleophilic sulfur of methanesulfonyl chloride attacks the electrophilic carbon at the 5-position of the furan ring. Steric hindrance from the adjacent hydroxymethyl group necessitates careful control of reaction stoichiometry to minimize side reactions .

Oxidation of Thioether Precursors

An alternative approach involves the oxidation of a 5-thiomethyl-furan-2-methanol intermediate to the corresponding sulfone. This method is advantageous when direct sulfonation is hampered by competing reactions.

Synthetic Pathway :

-

Thioether Formation : Reacting 5-bromo-furan-2-methanol with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) yields the thioether.

-

Oxidation : Treating the thioether with 3-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid converts the thiomethyl group to a methanesulfonyl group .

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Oxidizing Agent | mCPBA (2.2 equiv) |

| Solvent | Dichloromethane |

| Reaction Time | 12–16 hours |

| Yield | 68–82% |

This method avoids the use of corrosive sulfonyl chlorides and provides higher regioselectivity, as demonstrated in analogous furan oxidations .

Direct Functionalization via Friedel-Crafts Sulfonylation

For less-activated furan systems, Friedel-Crafts sulfonylation offers a viable pathway. This method leverages Lewis acids such as aluminum chloride (AlCl₃) to facilitate electrophilic aromatic substitution at the 5-position.

Procedure :

-

Complex Formation : Pre-mix methanesulfonyl chloride with AlCl₃ in DCM at 0°C.

-

Reaction : Add furan-2-methanol dropwise, followed by stirring at room temperature for 6–8 hours.

-

Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate) .

Key Challenges :

-

Competing side reactions at the hydroxymethyl group necessitate protecting groups (e.g., silyl ethers) during sulfonylation.

-

Low yields (40–50%) due to over-sulfonation or ring opening .

Analytical Validation and Purity Assessment

Critical to all methods is chromatographic purification (e.g., silica gel column chromatography) and spectroscopic validation:

-

¹H NMR : Key signals include δ 4.60 (s, 2H, CH₂OH), δ 6.55 (d, 1H, H-3), and δ 7.20 (d, 1H, H-4) .

-

LC-MS : Molecular ion peak at m/z 192.03 [M+H]⁺ confirms the target compound.

Impurity Profiling :

Q & A

Q. What strategies mitigate degradation of this compound under oxidative conditions?

- Methodological Answer : Stabilize the compound via lyophilization or storage under inert gas (N₂/Ar). Add antioxidants (e.g., BHT) in solution. Study degradation pathways using LC-MS to identify byproducts and optimize formulation pH (e.g., phosphate buffer at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.